molecular formula C7H10BNO3 B1586002 (2-Methoxy-4-methylpyridin-3-yl)boronic acid CAS No. 1029654-21-4

(2-Methoxy-4-methylpyridin-3-yl)boronic acid

Cat. No.: B1586002
CAS No.: 1029654-21-4
M. Wt: 166.97 g/mol
InChI Key: AJLXSLVBLSRPSQ-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 2-methoxy-4-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-methylpyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

    Esterification: Reaction with diols to form boronic esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Esterification: Boronic esters.

Scientific Research Applications

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is utilized in various scientific research applications:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: Employed in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • (2-Methoxypyridin-4-yl)boronic acid
  • (4-Methylpyridin-3-yl)boronic acid
  • (2-Methylpyridin-4-yl)boronic acid

Comparison: (2-Methoxy-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(2-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXSLVBLSRPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376746
Record name 2-Methoxy-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-21-4
Record name 2-Methoxy-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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